molecular formula C9H12FNO2 B8124806 4-Fluoro-3-(2-methoxyethoxy)aniline

4-Fluoro-3-(2-methoxyethoxy)aniline

Cat. No.: B8124806
M. Wt: 185.20 g/mol
InChI Key: VKDQGMOHNUBLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(2-methoxyethoxy)aniline is an aromatic amine derivative featuring a fluorine atom at the para position and a 2-methoxyethoxy group at the meta position of the benzene ring. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of similar aniline derivatives in such applications .

Properties

IUPAC Name

4-fluoro-3-(2-methoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c1-12-4-5-13-9-6-7(11)2-3-8(9)10/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDQGMOHNUBLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(2-methoxyethoxy)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(2-methoxyethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

4-Fluoro-3-(2-methoxyethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, while the 2-methoxyethoxy group increases its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 4-Fluoro-3-(2-methoxyethoxy)aniline with analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Fluoro-3-(2-methoxyethoxy)aniline -F (4), -OCH₂CH₂OCH₃ (3) C₉H₁₂FNO₂* ~185.2 (calculated) Enhanced solubility due to ether chain; intermediate in cross-coupling reactions
4-Fluoro-3-(trifluoromethyl)aniline -F (4), -CF₃ (3) C₇H₅F₄N 195.12 Strong electron-withdrawing CF₃ group; used in C-H functionalization for NLO materials
4-Fluoro-3-(trifluoromethoxy)aniline -F (4), -OCF₃ (3) C₇H₅F₄NO 195.12 Polar trifluoromethoxy group; potential use in medicinal chemistry
4-(2-Methoxyethoxy)-3-(trifluoromethyl)aniline -OCH₂CH₂OCH₃ (4), -CF₃ (3) C₁₀H₁₂F₃NO₂ 235.205 Combines ether and CF₃ groups; intermediate in boronate synthesis
4-Methoxy-3-(trifluoromethyl)aniline -OCH₃ (4), -CF₃ (3) C₈H₈F₃NO 191.15 Simpler methoxy group; crystallographic studies available

*Molecular formula and weight for 4-Fluoro-3-(2-methoxyethoxy)aniline are inferred based on structural analogs.

Key Differences and Implications

Substituent Effects on Reactivity :

  • The 2-methoxyethoxy group in the target compound introduces a flexible ether chain, which may improve solubility in organic solvents compared to rigid groups like -CF₃ or -OCF₃. This property is advantageous in synthetic chemistry for facilitating reaction homogeneity .
  • Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are strong electron-withdrawing substituents, which stabilize intermediates in electrophilic substitution reactions. These groups are common in agrochemicals and pharmaceuticals due to their metabolic stability .

Synthetic Applications: Compounds like 4-(2-Methoxyethoxy)-3-(trifluoromethyl)aniline () and 4-Fluoro-3-(trifluoromethyl)aniline () are used in palladium-catalyzed cross-coupling reactions to form boronate esters or heterocyclic derivatives, critical steps in drug discovery .

Physicochemical Properties: 4-Fluoro-3-(trifluoromethoxy)aniline (MW 195.12) and 4-Fluoro-3-(trifluoromethyl)aniline (MW 195.12) exhibit higher molecular weights than the target compound (estimated ~185.2), primarily due to the heavier trifluoromethyl/trifluoromethoxy groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.